1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14624019
InChI: InChI=1S/C18H25BrN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2
SMILES:
Molecular Formula: C18H25BrN2
Molecular Weight: 349.3 g/mol

1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

CAS No.:

Cat. No.: VC14624019

Molecular Formula: C18H25BrN2

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine -

Specification

Molecular Formula C18H25BrN2
Molecular Weight 349.3 g/mol
IUPAC Name 1-[(3-bromophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine
Standard InChI InChI=1S/C18H25BrN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2
Standard InChI Key IXBNXMFMQRXNFB-UHFFFAOYSA-N
Canonical SMILES C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br

Introduction

1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. It features a piperazine ring, which is a cyclic structure containing two nitrogen atoms in a six-membered ring. This compound is specifically substituted with a 3-bromobenzyl group and a cyclohex-3-en-1-ylmethyl group, contributing to its unique chemical and biological properties.

Synthesis and Chemical Reactions

The synthesis of 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine typically involves multi-step organic reactions. These processes require specific reagents such as bases for deprotonation and solvents that facilitate the reaction conditions. Parameters like temperature, reaction time, and purification methods (e.g., chromatography) are crucial for achieving high yields of the desired compound.

Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

Comparison with Similar Compounds

Several compounds share structural features with 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine. For example:

  • 1-(4-Bromobenzyl)-4-(cyclohexen-1-ylmethyl)piperazine: Similar piperazine core but with a different bromobenzyl position, which may affect biological activity.

  • 1-(3-Chlorobenzyl)-4-(cyclohexen-1-ylmethyl)piperazine: Chlorine instead of bromine, potentially altering reactivity and binding properties.

  • 4-(Cyclohexen-1-methyl)piperazine: Lacks aromatic substitution, leading to a simpler structure and possibly different interaction profiles.

Future Research Directions

Research into 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine continues to explore its full potential within medicinal chemistry and related disciplines. Detailed studies on its pharmacodynamics and pharmacokinetics are necessary to understand its therapeutic applications fully.

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